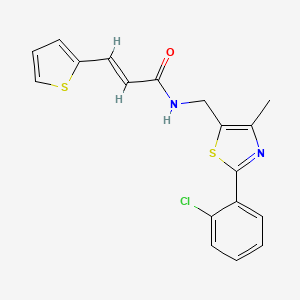

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide features a thiazole core substituted with a 2-chlorophenyl group at position 2, a methyl group at position 4, and an acrylamide-linked thiophene moiety at position 3. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules.

Properties

IUPAC Name |

(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS2/c1-12-16(11-20-17(22)9-8-13-5-4-10-23-13)24-18(21-12)14-6-2-3-7-15(14)19/h2-10H,11H2,1H3,(H,20,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJVVHFQDNJJBJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiazole-acrylamide scaffold distinguishes it from thiazolidinone-thioxoacetamide derivatives (e.g., compounds 9–13), which exhibit lower yields (53–90%) and higher melting points (147–207°C) due to rigid thioxo groups .

- Unlike compound 5 (thiophene-carboxamide), the acrylamide linker in the target compound may enhance hydrogen-bonding interactions with biological targets .

- Substituents like 2-chlorophenyl and thiophene in the target compound likely improve lipophilicity compared to nitro-furyl (compound 13) or indole (compound 10) groups, affecting membrane permeability .

Electronic and Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional ) and wavefunction analysis tools like Multiwfn can predict electronic properties:

Pharmacological Potential

While direct pharmacological data for the target compound is unavailable, structurally related compounds suggest possible applications:

- Thiazolidinone derivatives (e.g., compound 9) often show antimicrobial or anticancer activity due to thioxo and aromatic groups .

- The acrylamide group in the target compound could act as a Michael acceptor , a feature seen in kinase inhibitors or covalent binders .

- Pyrazole-thiazole hybrids (e.g., compound VII in ) demonstrate anti-inflammatory activity, suggesting the target compound may share similar targets .

Q & A

Basic: What are the key synthetic routes for (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The compound is synthesized via multi-step organic reactions, often involving:

- Coupling reactions : Amide bond formation between thiazole-containing intermediates and acrylamide derivatives using coupling agents like chloroacetyl chloride in dioxane or dimethylformamide (DMF) .

- Functional group protection : Use of triethylamine as a base to neutralize HCl byproducts during acylation reactions .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the final product .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the thiophene and thiazole rings and verify acrylamide geometry (E/Z configuration) .

- Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns consistent with chlorine and sulfur atoms .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and assess purity at intermediate stages .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .

- Catalyst use : Sodium hydride or triethylamine improves coupling efficiency in amide bond formation .

- Temperature control : Maintaining 20–25°C during exothermic steps prevents side reactions .

- Workup protocols : Dilution with water followed by filtration reduces emulsification during isolation .

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?

- Functional group modification : Replace the 2-chlorophenyl group with other halophenyl analogs to assess impact on bioactivity (e.g., antimicrobial or anticancer properties) .

- Docking studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets .

- In vitro assays : Compare IC50 values of derivatives in cytotoxicity assays to identify key pharmacophores .

Advanced: How to resolve contradictions in reported biological activity data?

- Cross-validate assays : Replicate studies under standardized conditions (e.g., pH, cell lines) to isolate variables .

- Structural analogs : Compare bioactivity of compounds with similar scaffolds (e.g., thiazole-thiophene hybrids) to identify trends .

- Dose-response analysis : Use Hill plots to distinguish between true activity and assay artifacts .

Advanced: What computational strategies are used to predict mechanism of action?

- Molecular docking : Simulate binding to targets like EGFR or tubulin using crystal structures from the Protein Data Bank (PDB) .

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations to validate docking predictions .

- QSAR modeling : Corrogate electronic parameters (e.g., logP, H-bond donors) with bioactivity data to design optimized derivatives .

Advanced: How to design derivatives for enhanced pharmacological properties?

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to alter electronic properties and solubility .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., morpholine for kinase inhibition) via flexible linkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.